4-Fluoro-N,N-diphenylaniline (4-FDPA) finds potential application in the development of organic light-emitting diodes (OLEDs) due to its properties as an organic semiconductor. Research suggests that 4-FDPA can function as a hole transporting material (HTM) in OLED devices. HTMs play a crucial role in facilitating the movement of holes (positive charges) within the OLED structure, which is essential for efficient light emission []. Studies have explored the use of 4-FDPA in single-layer and double-layer OLED configurations, investigating its impact on device performance parameters like luminance, efficiency, and operational stability [, ].
Beyond OLEDs, research has investigated the potential utility of 4-FDPA in other scientific research areas. Some examples include:
4-Fluoro-N,N-diphenylaniline is an organic compound with the molecular formula and the CAS number 437-25-2. This compound consists of a central aniline structure substituted with two phenyl groups and a fluorine atom at the para position relative to the amine group. Its structure can be represented as follows:
textPh | N - Ph | F
where "Ph" denotes phenyl groups. The presence of fluorine in the para position influences its chemical properties, making it a subject of interest in various fields, including materials science and organic synthesis.
These reactions are facilitated by the electron-withdrawing nature of the fluorine atom, which stabilizes negative charges during nucleophilic attack.
The biological activity of 4-fluoro-N,N-diphenylaniline has been explored in various studies. It exhibits potential:
Further research is needed to fully elucidate its biological effects and mechanisms of action.
Several methods exist for synthesizing 4-fluoro-N,N-diphenylaniline:
The uniqueness of 4-fluoro-N,N-diphenylaniline lies in its dual phenyl substitution combined with a fluorine atom, providing distinct electronic properties that enhance its utility in organic synthesis and material science.
Interaction studies involving 4-fluoro-N,N-diphenylaniline focus on its reactivity with biological molecules and other chemical species. Research indicates that:
Such interactions are crucial for evaluating its safety profile and efficacy in medicinal chemistry.
The Ullmann coupling reaction remains the cornerstone for synthesizing 4-fluoro-N,N-diphenylaniline, enabling the formation of C–N bonds between fluorinated aryl halides and diphenylamine. Copper-based catalysts, particularly CuI and Cu₂O nanocrystals, dominate industrial applications due to their cost-effectiveness and compatibility with diverse solvents. For example, CuI (10 mol%) in choline chloride/glycerol deep eutectic solvents (DES) achieves 98% yield for analogous couplings at 100°C. Ligand systems, such as 1,10-phenanthroline or amino acids, enhance catalytic activity by stabilizing Cu(I) intermediates and facilitating oxidative addition.
Recent advances include palladium-based heterogeneous catalysts, such as Pd⁰-Fe₃O₄/polydopamine nanocomposites, which enable recyclability and reduce metal leaching. These systems achieve 72–95% yields for aryl halide homocoupling under mild conditions (80–120°C) with turnover frequencies (TOF) exceeding 2,000 h⁻¹. Gold nanoparticles supported on TiO₂ further improve selectivity for para-substituted products, minimizing ortho/meta by-products through steric effects.
Table 1. Catalytic Systems for Ullmann-Type Coupling of 4-Fluoro-N,N-Diphenylaniline
Mechanistic studies reveal that Cu(I) undergoes oxidative addition with aryl halides to form Cu(III) intermediates, followed by reductive elimination to release the coupled product. Palladium catalysts follow a similar pathway but exhibit superior tolerance toward electron-deficient aryl halides due to enhanced π-backbonding.
Introducing fluorine at the para position of N,N-diphenylaniline requires precise control to avoid regioisomeric contamination. Two primary strategies prevail:
Table 2. Fluorination Methods for Para-Substituted Anilines
Residual copper (≤1 ppm) and oligomeric by-products must be eliminated to meet electronic-grade standards. Industrial protocols employ:
Table 3. Purification Efficiency for Electronic-Grade 4-Fluoro-N,N-Diphenylaniline
| Technique | Residual Cu (ppm) | Purity (%) | Throughput (kg/day) | Source |
|---|---|---|---|---|
| Column Chromatography | 5–10 | 98.5 | 10 | |
| Recrystallization | ≤1 | 99.9 | 50 | |
| Short-Path Distillation | ≤0.5 | 99.5 | 100 |
The strategic incorporation of fluorine atoms into the triphenylamine core fundamentally alters the electronic landscape of 4-fluoro-N,N-diphenylaniline. Cyclic voltammetry studies reveal a 0.35 eV reduction in LUMO energy compared to non-fluorinated analogs [2], significantly improving electron injection capabilities in organic field-effect transistors (OFETs). This electronic modification arises from fluorine’s strong electronegativity (-3.98 Pauling scale), which induces:
The table below quantifies fluorination impacts on key optoelectronic parameters:
| Property | Non-Fluorinated | 4-Fluoro Derivative | Change (%) |
|---|---|---|---|
| LUMO Energy (eV) | -2.1 | -2.45 | -16.7 |
| Hole Mobility (cm²/Vs) | 0.003 | 0.012 | +300 |
| PL Quantum Yield (%) | 42 | 67 | +59.5 |
| π-Stacking Distance (Å) | 3.89 | 3.51 | -9.8 |
Fluorine’s small atomic radius (0.64 Å) minimizes steric disruption while enabling dense molecular packing, as evidenced by X-ray crystallography showing 15% increased packing density compared to methyl-substituted analogs [6]. This structural optimization facilitates balanced ambipolar charge transport, with OFET devices demonstrating electron/hole mobility ratios of 1:1.2 [2].
The diphenylamine core serves as an electron-rich donor component, with its ionization potential measured at 5.1 eV through ultraviolet photoelectron spectroscopy [5]. When paired with acceptors like 2,4,6-triphenyl-1,3,5-triazine (TRZ), molecular dynamics simulations reveal:
The fluorine substituent modulates these interactions through two mechanisms:
Experimental evidence from time-resolved fluorescence shows a 2.3 ns component attributed to exciplex formation in TRZ-blended systems [7], with Förster resonance energy transfer efficiencies reaching 89% in optimized films [5]. This interplay between molecular structure and supramolecular organization enables thermally activated delayed fluorescence with reverse intersystem crossing rates of 1.2×10⁶ s⁻¹ [5].
The triphenylamine core’s propeller-shaped geometry (dihedral angles of 32–45° between rings) [3] creates a unique balance of steric and electronic effects:
Steric Considerations
Electronic Modifications
The table below contrasts core structure impacts on material properties:
| Parameter | Diphenylamine | 4-Fluoro Derivative |
|---|---|---|
| Oxidation Potential (V) | +0.82 | +0.91 |
| Crystallinity Index | 0.67 | 0.83 |
| Thermal Decomposition (°C) | 285 | 317 |
| Solubility (mg/mL in CHCl₃) | 45 | 38 |
This structural optimization enables the formation of three-dimensional charge transport networks, with grazing-incidence X-ray diffraction showing (010) and (002) diffraction peaks at 3.51 Å and 4.12 Å respectively [6]. The fluorine-induced dipole alignment creates anisotropic charge mobility, with in-plane/out-of-plane mobility ratios of 3.8:1 in thin-film transistors [2].
The utilization of 4-fluoro-N,N-diphenylaniline in single-layer organic light-emitting diodes represents a significant advancement in device simplification while maintaining acceptable performance characteristics. Research has demonstrated that this fluorinated triphenylamine derivative functions effectively as both a hole transporting material and an active component in single-layer configurations .
In single-layer device architectures, 4-fluoro-N,N-diphenylaniline exhibits enhanced hole transport properties compared to its non-fluorinated analogs. The introduction of the fluorine atom at the para position relative to the amine group creates a subtle electronic perturbation that optimizes the highest occupied molecular orbital levels, facilitating improved charge injection from the anode [2] [3]. This modification results in reduced turn-on voltages, typically ranging from 3.2 to 3.8 volts, which represents a significant improvement over conventional single-layer systems [4].
The external quantum efficiency of single-layer devices incorporating 4-fluoro-N,N-diphenylaniline has been reported to reach values between 2.5 and 6.0 percent, with current efficiencies ranging from 3.0 to 7.0 candela per ampere [2]. These performance metrics are particularly noteworthy considering the inherent limitations of single-layer architectures, where charge balance and exciton confinement are typically challenging to achieve.
| Device Configuration | External Quantum Efficiency (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) |
|---|---|---|---|---|
| Single-layer OLED | 2.5-6.0 | 3.0-7.0 | 2.0-5.0 | 3.2-3.8 |
| Double-layer OLED | 6.0-8.5 | 7.0-12.0 | 5.0-9.0 | 2.8-3.2 |
| Multilayer OLED | 8.5-12.0 | 12.0-18.0 | 9.0-15.0 | 2.5-2.8 |
| Doped system | 15.0-20.0 | 25.0-35.0 | 20.0-30.0 | 2.3-2.5 |
| Host-guest system | 20.0-25.0 | 35.0-50.0 | 30.0-45.0 | 2.0-2.3 |
The molecular structure of 4-fluoro-N,N-diphenylaniline contributes to its effectiveness through several mechanisms. The fluorine substitution enhances the thermal stability of the material, with glass transition temperatures exceeding 150 degrees Celsius, which is crucial for device longevity under operational conditions [5]. Additionally, the diphenylamine moieties provide excellent hole transport characteristics while maintaining good film-forming properties essential for uniform device fabrication [6].
Photophysical studies have revealed that 4-fluoro-N,N-diphenylaniline exhibits blue to blue-green emission characteristics with Commission Internationale de l'Éclairage coordinates typically falling within the range of 0.15 to 0.20 for x-values and 0.06 to 0.15 for y-values [7]. This emission profile makes it particularly suitable for applications requiring deep blue emission, which is critical for achieving high color gamut displays.
The application of 4-fluoro-N,N-diphenylaniline in perovskite-based optoelectronic devices represents a cutting-edge approach to interfacial engineering. The fluorinated triphenylamine derivative has shown remarkable efficacy in passivating surface defects and improving charge extraction at the perovskite/hole transport layer interface [8] [9].
At the molecular level, the interaction between 4-fluoro-N,N-diphenylaniline and perovskite surfaces involves multiple binding mechanisms. The fluorine atom exhibits strong electronegativity, creating favorable dipole interactions with the perovskite surface, particularly with undercoordinated lead cations [9] [10]. This interaction results in effective passivation of surface trap states, reducing non-radiative recombination centers that typically limit device performance.
| Interface Type | Binding Energy (eV) | Charge Transfer Rate (s⁻¹) | Defect Density (cm⁻³) |
|---|---|---|---|
| HTM/Perovskite | 0.3-0.5 | 1.2×10¹² | 2.5×10¹⁵ |
| Perovskite/ETL | 0.2-0.4 | 8.5×10¹¹ | 1.8×10¹⁵ |
| Buried Interface | 0.4-0.6 | 1.5×10¹² | 1.2×10¹⁵ |
| Surface Passivation | 0.5-0.8 | 2.1×10¹² | 8.0×10¹⁴ |
| Grain Boundary | 0.6-1.0 | 1.8×10¹² | 6.5×10¹⁴ |
The incorporation of 4-fluoro-N,N-diphenylaniline into perovskite light-emitting diodes has demonstrated significant improvements in device efficiency and operational stability. The fluorinated compound facilitates better energy level alignment between the perovskite active layer and the hole transport layer, reducing energy barriers for hole injection [11] [12]. This optimization results in enhanced external quantum efficiencies, often exceeding 15 percent in optimized device configurations.
Interfacial engineering with 4-fluoro-N,N-diphenylaniline also addresses the challenge of ion migration in perovskite devices. The fluorine atoms form hydrogen bonds with organic cations in the perovskite structure, effectively stabilizing the ionic framework and reducing detrimental ion migration under operational stress [9]. This stabilization mechanism is particularly important for maintaining device performance over extended operating periods.
The charge transfer kinetics at the 4-fluoro-N,N-diphenylaniline/perovskite interface have been characterized using time-resolved photoluminescence spectroscopy. Results indicate charge transfer rates on the order of 10¹² per second, representing efficient hole extraction from the perovskite layer [10]. This rapid charge transfer minimizes charge accumulation at the interface, reducing the likelihood of trap-mediated recombination processes that limit device efficiency.
The operational stability of organic light-emitting diodes incorporating 4-fluoro-N,N-diphenylaniline is governed by several degradation mechanisms that become pronounced under sustained electrical and thermal stress. Understanding these degradation pathways is crucial for developing strategies to enhance device longevity and maintain consistent performance over extended operational periods [13] [14].
Photochemical degradation represents one of the primary degradation mechanisms affecting 4-fluoro-N,N-diphenylaniline under operational conditions. The high-energy photons generated during device operation can induce bond dissociation reactions, particularly affecting the carbon-nitrogen bonds in the triphenylamine moiety [15] [13]. The activation energy for photochemical degradation typically ranges from 2.8 to 3.2 electron volts, which is comparable to the energy of blue photons, making blue-emitting devices particularly susceptible to this degradation mode.
| Degradation Type | Activation Energy (eV) | Lifetime Impact (%) | Primary Mechanism |
|---|---|---|---|
| Photochemical | 2.8-3.2 | 25-40 | Bond dissociation |
| Thermal | 1.5-2.0 | 15-25 | Molecular rearrangement |
| Electrochemical | 2.0-2.5 | 20-35 | Redox reactions |
| Interfacial | 1.8-2.3 | 30-45 | Charge accumulation |
| Oxygen-related | 2.2-2.8 | 35-50 | Oxidative degradation |
Thermal degradation mechanisms become significant at elevated operating temperatures, which are common in high-brightness applications. The thermal stability of 4-fluoro-N,N-diphenylaniline is enhanced by the fluorine substitution, which increases the bond dissociation energy of the aromatic system [16]. However, prolonged exposure to temperatures exceeding 100 degrees Celsius can lead to molecular rearrangement and dehydrofluorination reactions, resulting in the formation of degradation products that act as luminescence quenchers.
Electrochemical degradation occurs through oxidation and reduction reactions involving the 4-fluoro-N,N-diphenylaniline molecule under the influence of the applied electric field. The electron-withdrawing nature of the fluorine substituent modulates the oxidation potential of the triphenylamine unit, generally increasing the stability against oxidative degradation compared to non-fluorinated analogs [17] [14]. However, repeated charge injection and extraction cycles can still lead to the formation of radical cations and subsequent chemical reactions that compromise device performance.
Interfacial degradation represents a particularly challenging aspect of device stability, as it involves complex interactions between 4-fluoro-N,N-diphenylaniline and adjacent layers in the device stack. Charge accumulation at interfaces can lead to local electric field enhancement, promoting degradation reactions that would not occur under normal operational conditions [13]. The formation of charge-transfer complexes and the subsequent generation of reactive intermediates contribute to the gradual deterioration of device performance over time.
Oxygen-related degradation mechanisms become prominent in devices with inadequate encapsulation or in environments with elevated oxygen concentrations. The triphenylamine moiety is particularly susceptible to oxidation, leading to the formation of quinone-like structures that exhibit different optical and electronic properties [14]. The presence of fluorine can either enhance or inhibit oxygen-related degradation, depending on the specific reaction pathways and environmental conditions.
Research has demonstrated that the operational lifetime of devices incorporating 4-fluoro-N,N-diphenylaniline can be significantly extended through proper encapsulation, optimized device architecture, and the use of stabilizing additives [13]. The implementation of barrier layers and the careful selection of adjacent materials can minimize exposure to environmental degradants and reduce the impact of interfacial degradation mechanisms.